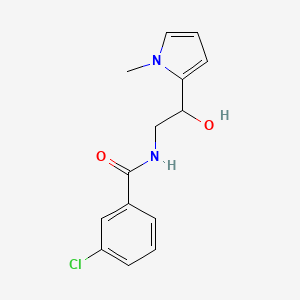

3-氯-N-(2-羟基-2-(1-甲基-1H-吡咯-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could include the raw materials used, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule. This can be done using various spectroscopic techniques like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, density, molar mass, etc .科学研究应用

合成与抗精神病活性

研究已经调查了具有结构相似性的苯甲酰胺的抗精神病活性,其中设计和合成的化合物对动物模型中的特定刻板行为表现出抑制作用。这一研究方向突出了苯甲酰胺衍生物在治疗精神病时副作用更少的潜力,表明了一种专注于抗精神病特性的药物开发的有希望的方法 (Iwanami 等人,1981)。

抗菌和抗癌评价

苯甲酰胺衍生物也已被合成并评估其抗菌和抗癌活性。涉及合成某些 2-氯-3-杂芳基喹啉(与目标化合物具有核心结构基序)的研究已经对细菌菌株和癌细胞系显示出有希望的结果。这表明这些化合物在开发针对传染病和癌症的新型治疗剂中的潜在效用 (Bondock & Gieman, 2015)。

受体结合研究

对受体结合研究的调查,特别是对多巴胺受体的关注,揭示了某些苯甲酰胺衍生物对大脑中富含多巴胺区域的特异性。这种特异性对于理解潜在抗精神病药物的作用机制以及针对多巴胺相关疾病(如帕金森病和精神分裂症)的诊断或治疗的发展至关重要 (Köhler 等人,1986)。

对映选择性合成

对映选择性合成研究已经导致了生产手性化合物(包括与目标化合物相关的化合物)的方法的开发。此类方法在制药工业中至关重要,其中药物的活性可能高度依赖其手性。这一研究领域强调了在开发有效和安全的药物制剂中精确合成策略的重要性 (Calvez 等人,1998)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes in the target’s function, leading to the observed biological effects.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a variety of molecular and cellular effects.

安全和危害

未来方向

属性

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-17-7-3-6-12(17)13(18)9-16-14(19)10-4-2-5-11(15)8-10/h2-8,13,18H,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPSJBYWATXQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2923949.png)

![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2923959.png)

![Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2923961.png)

![N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide](/img/structure/B2923963.png)

![N-[[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2923966.png)

![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]ethanone](/img/structure/B2923967.png)

![Oxan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923968.png)

![(Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2923969.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol](/img/structure/B2923970.png)

![6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2923971.png)